molecular formula C15H13N3OS2 B2489660 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034581-71-8

1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2489660
CAS No.: 2034581-71-8
M. Wt: 315.41
InChI Key: WTEUCBWZBHQRCG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is an organic compound that features a urea moiety linked to thiophene and pyridine rings

Properties

IUPAC Name

1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-6-21-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEUCBWZBHQRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. One common method includes:

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea have shown promising biological activities, including:

  • Anti-inflammatory Properties : Studies have suggested that derivatives of thiophene and pyridine can reduce inflammation, potentially useful in treating conditions such as arthritis.
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The urea group's ability to enhance binding affinity to nucleic acids may contribute to this activity.
  • Urease Inhibition : The presence of the urea functional group positions this compound as a potential urease inhibitor. Urease inhibitors are significant in treating conditions like kidney stones and certain infections.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea:

StudyFocusFindings
Anti-inflammatory effectsCompounds exhibited significant reduction in inflammatory markers in vitro.
Urease inhibitionDemonstrated potent urease inhibitory activity, suggesting potential for treating urease-related conditions.
Anticancer propertiesShowed cytotoxicity against multiple cancer cell lines, indicating a need for further investigation into its mechanisms.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds:

    Similar Compounds:

Biological Activity

1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with pyridine-based compounds. The general synthetic route can be summarized as follows:

  • Formation of Thiophene Derivatives : The thiophene ring is synthesized through cyclization reactions.
  • Pyridine Attachment : The pyridine moiety is introduced via nucleophilic substitution reactions.
  • Urea Formation : The final step involves the formation of the urea linkage through reaction with isocyanates or carbamates.

Anticancer Properties

Research has indicated that compounds containing thiophene and pyridine moieties exhibit significant anticancer activity. For instance, a related study showed that urea derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 15 to 30 μM .

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (Breast)15.9
Compound BEKVX (Lung)21.5
Compound COVCAR-4 (Ovarian)25.9

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study reported that thiourea derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae48

The biological activity of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be attributed to its ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance .

Case Study 1: Antitumor Activity

In a recent study, a series of thiourea derivatives were tested for their antitumor activity against several cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the thiophene and pyridine structures could enhance their therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiourea derivatives against pathogenic bacteria. The findings revealed that some compounds were comparable to standard antibiotics in terms of inhibition zones, indicating their potential as alternative antimicrobial agents .

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